2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-21-6-8-22(9-7-21)18-14(10-19)20-15(26-18)11-23-16(24)12-4-2-3-5-13(12)17(23)25/h2-5H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXBBVOOMJNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)CN3C(=O)C4=CC=CC=C4C3=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile (CAS No. 170033-47-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, a dioxoisoindoline moiety, and a piperazine substituent. The presence of these functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of oxazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited inhibition zones ranging from 8 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2 | Staphylococcus aureus | 15 |
| 3 | Enterococcus faecium | 10 |
| 4 | Bacillus subtilis | 9 |
| 6a | Candida albicans | 8 |
The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
In vitro studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, a derivative with an oxazole ring demonstrated significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range . This activity may be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The piperazine component in the compound has been linked to neuroprotective properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems and exhibit antioxidant activity. In animal models of neurodegenerative diseases, compounds similar to this one have shown promise in reducing oxidative stress and improving cognitive function .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of oxazole derivatives for their antimicrobial properties using the disk diffusion method. The results indicated that certain modifications enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural optimization could improve efficacy .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, the compound was found to significantly inhibit cell proliferation in a dose-dependent manner, with mechanisms involving cell cycle arrest and induction of apoptosis being proposed .
- Neuroprotection Study : An investigation into the neuroprotective effects of piperazine derivatives revealed that these compounds could reduce neuronal death in models of oxidative stress, indicating potential for therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Analysis
The table below compares the target compound with analogs sharing key structural motifs:
Key Differences and Implications
Oxazole vs. Pyrimidine/Pyranone Cores: The oxazole core (target and compound ) offers planar rigidity, favoring interactions with hydrophobic enzyme pockets. Pyrimidine (compound ) and pyranone (EHT 4063 ) cores provide distinct hydrogen-bonding capabilities due to their nitrogen/oxygen atoms.
Isoindolinone vs. Fluorophenyl: The isoindolinone group in the target enables π-π stacking and hydrogen bonding via its carbonyl groups, contrasting with the fluorophenyl group in compound , which prioritizes hydrophobic and halogen-bond interactions.
Carbonitrile Positioning :
- The 4-carbonitrile in the target and compound may interact with catalytic lysine or serine residues in kinases, while the 5-carbonitrile in compound could engage in different binding modes due to positional differences.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What synthetic routes are effective for preparing 2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving heterocyclic core formation and functionalization. A common approach involves:
- Step 1: Preparation of the oxazole backbone through cyclization of appropriate precursors (e.g., α-bromo ketones and cyanamide derivatives) under reflux conditions in acetic acid with sodium acetate as a catalyst .
- Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions. For example, using a palladium-catalyzed Buchwald-Hartwig amination to attach the piperazine group .
- Step 3: Functionalization with the 1,3-dioxoisoindoline group through alkylation or Michael addition, typically employing a methylene linker. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization .
Key Considerations: Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography to minimize side products.
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
A combination of spectroscopic and analytical techniques is required:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify proton environments and carbon frameworks. For example, the oxazole ring protons typically appear as singlets between δ 6.5–8.5 ppm, while the 4-methylpiperazine group shows characteristic peaks at δ 2.3–3.1 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., loss of the dioxoisoindolinylmethyl group).
- Elemental Analysis: Validate purity (>95%) by comparing experimental and calculated C/H/N/O percentages .
- Infrared (IR) Spectroscopy: Identify functional groups such as the nitrile stretch (~2240 cm) and carbonyl vibrations (~1700 cm) .
Advanced: What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Conflicting data (e.g., unexpected splitting in NMR or ambiguous HRMS fragments) can arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:
- Variable Temperature NMR: Probe tautomeric equilibria or rotational barriers (e.g., piperazine ring puckering) by analyzing spectra at 25°C vs. −40°C .
- 2D NMR Techniques: Use COSY, HSQC, and HMBC to assign overlapping signals and confirm connectivity. For example, HMBC correlations between the oxazole C-4 carbon and the nitrile group can confirm positioning .
- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts or IR frequencies to validate proposed structures .
Advanced: How can researchers optimize reaction yields for the 1,3-dioxoisoindolinylmethyl substitution step?
Methodological Answer:
Yield optimization depends on:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methylene linker but may promote side reactions. Test solvent mixtures (e.g., DMF:AcOH 9:1) to balance reactivity and stability .
- Catalyst Screening: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (e.g., KCO) to accelerate substitution without degrading the oxazole core .
- Temperature Control: Gradual heating (40°C → 80°C) minimizes decomposition. Use microwave-assisted synthesis for rapid, controlled heating .
Validation: Compare yields via gravimetric analysis and adjust stoichiometry iteratively.
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
The compound’s stability is influenced by:
- Moisture Sensitivity: Store in anhydrous conditions (desiccator with silica gel) due to hydrolysis-prone nitrile and carbonyl groups .
- Light Sensitivity: Protect from UV exposure to prevent oxazole ring degradation. Use amber glass vials .
- Temperature: Long-term storage at −20°C is recommended. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced: How can researchers evaluate the compound’s bioactivity against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with purified enzymes. Include positive controls (e.g., known inhibitors) and IC determination via dose-response curves .
- Molecular Docking: Perform in silico studies (e.g., AutoDock Vina) to predict binding modes. Prioritize residues near the oxazole and piperazine moieties for mutagenesis validation .
- Cellular Assays: Test cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) in relevant cell lines .
Advanced: How should experimental designs account for environmental fate in long-term studies?
Methodological Answer:
Adopt a tiered approach:
- Phase 1 (Lab-Scale): Assess abiotic degradation (hydrolysis, photolysis) under controlled conditions (pH, UV intensity). Use LC-MS to identify breakdown products .
- Phase 2 (Ecosystem Modeling): Apply fugacity models to predict partitioning into soil/water compartments. Measure log and solubility to parameterize models .
- Phase 3 (In Situ Monitoring): Deploy field studies with radiolabeled compound to track bioaccumulation in model organisms (e.g., Daphnia magna) .
Advanced: What statistical methods address variability in bioactivity data across replicates?
Methodological Answer:
- ANOVA with Post Hoc Tests: Identify significant differences between treatment groups (e.g., IC values) while controlling for batch-to-batch variability .
- Principal Component Analysis (PCA): Reduce dimensionality in spectral or assay data to isolate outliers .
- Bayesian Modeling: Quantify uncertainty in dose-response relationships using Markov Chain Monte Carlo (MCMC) methods .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar Solvents: DMSO (≤1% v/v in cell culture) for stock solutions. Avoid DMF due to cytotoxicity.
- Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 for solubility. Pre-saturate with compound via sonication .
Validation: Confirm solubility using dynamic light scattering (DLS) to detect aggregates .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Force Field Refinement: Adjust parameters (e.g., partial charges) in docking software to better reflect the compound’s electronic profile .
- Conformational Sampling: Use molecular dynamics simulations (50–100 ns) to explore flexible regions (e.g., piperazine ring) that static docking misses .
- Experimental Validation: Synthesize analogs targeting predicted binding motifs (e.g., methylpiperazine derivatives) to validate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
